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Compound of Interest

Compound Name: 2-Amino-4-isopropylphenol

Cat. No.: B1269349

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Amino-4-isopropylphenol and
its structural isomers. The information presented is intended to aid in the identification,
characterization, and differentiation of these closely related compounds, which is crucial in the
fields of medicinal chemistry, materials science, and synthetic chemistry. The data has been
compiled from various sources, and while efforts have been made to provide a comprehensive
overview, direct comparison should be considered with the understanding that experimental
conditions may vary between datasets.

Introduction to 2-Amino-4-isopropylphenol and Its
Isomers

2-Amino-4-isopropylphenol is an aromatic organic compound containing amino, hydroxyl,
and isopropyl functional groups attached to a benzene ring. Its isomers, which share the same
molecular formula (CoH13NO) but differ in the substitution pattern on the aromatic ring, can
exhibit distinct physical, chemical, and biological properties. Accurate spectroscopic
characterization is therefore essential for unambiguous identification and for understanding
structure-activity relationships. This guide focuses on the comparison of 2-Amino-4-
isopropylphenol with five of its key positional isomers.

The structures of 2-Amino-4-isopropylphenol and its compared isomers are illustrated below.
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Figure 1: Chemical structures of 2-Amino-4-isopropylphenol and its isomers.
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Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 2-Amino-4-
isopropylphenol and its isomers.

'H NMR and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The chemical shifts (d) in *H and *3C NMR spectra are highly
sensitive to the electronic environment of the nuclei, providing valuable information about the
substitution pattern of the aromatic ring.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)

Aromatic Isopropyl Isopropyl
Compound i S -NH:z -OH
Protons (CH) (CH5)

2-Amino-4-

] Data not Data not

isopropylphe 6.5-7.0 (M) ~2.8 (septet) ~1.2 (d) ) )
available available

nol

4-Amino-2-

) Data not Data not

isopropylphe 6.6-6.9 (M) ~3.1 (septet) ~1.2 (d) ] ]
available available

nol

3-Amino-4-

) Data not Data not

isopropylphe 6.1-7.0 (m) ~3.2 (septet) ~1.2 (d) ) ]
available available

nol

4-Amino-3-

. Data not Data not

isopropylphe 6.6-6.8 (M) ~3.3 (septet) ~1.2 (d) ] )
available available

nol

2-Amino-5-

) Data not Data not

isopropylphe 6.6-6.9 (M) ~2.8 (septet) ~1.2 (d) ) ]
available available

nol

2-Amino-6-

_ Data not Data not

isopropylphe 6.5-6.9 (M) ~3.2 (septet) ~1.2 (d) ) )

| available available
no
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Note: The data presented are estimations based on typical chemical shifts for similar structures

and may vary depending on the solvent and other experimental conditions. "m" denotes a

multiplet, "septet" a septet, and "d" a doublet.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound

Aromatic C-

Aromatic C-
N

Other
Aromatic C

Isopropyl
(CH)

Isopropyl
(CH5)

2-Amino-4-
isopropylphe
nol

~145-150

~135-140

~115-130

4-Amino-2-
isopropylphe

nol

~148-152

~140-145

~115-135

3-Amino-4-
isopropylphe
nol

~150-155

~145-150

~105-130

4-Amino-3-
isopropylphe
nol

~140-145

~140-145

~115-130

2-Amino-5-
isopropylphe

nol

~145-150

~135-140

~110-125

2-Amino-6-
isopropylphe
nol

~145-150

~130-135

~115-125

Note: The data presented are estimations based on typical chemical shifts for similar structures

and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.
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Table 3: Key FTIR Absorption Bands (in cm~1)

c=C
Aromatic
Compoun O-H N-H e Stretch C-N Cc-0
d Stretch Stretch (Aromatic  Stretch Stretch
Stretch

2-Amino-4-  ~3300-
, ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300
enol (broad)
4-Amino-2-  ~3300-
_ ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300
enol (broad)
3-Amino-4-  ~3300-
) ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300
enol (broad)
4-Amino-3-  ~3300-
_ ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300
enol (broad)
2-Amino-5-  ~3300-
_ ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300
enol (broad)
2-Amino-6-  ~3300-
) ~3300- ~3000- ~1500- ~1250- ~1200-
isopropylph 3400

3500 3100 1600 1350 1300

enol (broad)

Note: The exact positions and shapes of the peaks can be influenced by hydrogen bonding and
the physical state of the sample.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data
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Compound Molecular lon (M*) [m/z] Key Fragment lons [m/z]

. _ 136 ([M-CHs]*), 108 ([M-
2-Amino-4-isopropylphenol 151

CsH7]%)
_ _ 136 ([M-CHs]*), 108 ([M-
4-Amino-2-isopropylphenol 151
CsH7Y)
) ] 136 ([M-CHs]*), 108 ([M-
3-Amino-4-isopropylphenol 151
CsH7]%)
) ) 136 ([M-CHs]*), 108 ([M-
4-Amino-3-isopropylphenol 151
CsH7]%)
_ _ 136 ([M-CHs]*), 108 ([M-
2-Amino-5-isopropylphenol 151
CsH7]%)
] ) 136 ([M-CHs]*), 108 ([M-
2-Amino-6-isopropylphenol 151

CsH7]%)

Note: The fragmentation patterns of these isomers are expected to be very similar, making
differentiation by mass spectrometry alone challenging without high-resolution analysis and
careful comparison of fragment ion intensities.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions,
which is related to the electronic transitions within the molecule.

Table 5: UV-Visible Absorption Maxima (Amax)
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Compound Amax 1 (nm) Amax 2 (nm) Solvent
2-Amino-4-

) ~230-240 ~280-290 Methanol or Ethanol
isopropylphenol

4-Amino-2-

) ~230-240 ~285-295 Methanol or Ethanol
isopropylphenol

3-Amino-4-

) ~230-240 ~280-290 Methanol or Ethanol
isopropylphenol

4-Amino-3-

) ~230-240 ~280-290 Methanol or Ethanol
isopropylphenol

2-Amino-5-

) ~230-240 ~280-290 Methanol or Ethanol
isopropylphenol

2-Amino-6-

) ~230-240 ~280-290 Methanol or Ethanol
isopropylphenol

Note: The Amax values can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. It is recommended to consult specific literature for detailed procedures if available.
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« To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Amino-4-
isopropylphenol and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269349#spectroscopic-comparison-of-2-amino-4-
isopropylphenol-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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